molecular formula C21H19N5OS B2913986 N-(3,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 577959-74-1

N-(3,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2913986
CAS No.: 577959-74-1
M. Wt: 389.48
InChI Key: WLWUFNSJPILAPR-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[3,4-d]pyrimidine scaffold linked via a sulfanylacetamide bridge to a 3,5-dimethylphenyl group. The 3,5-dimethyl substitution on the phenyl ring may influence electronic and steric properties, affecting molecular interactions and physicochemical characteristics such as solubility and crystallinity .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-14-8-15(2)10-16(9-14)25-19(27)12-28-21-18-11-24-26(20(18)22-13-23-21)17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWUFNSJPILAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Thioacetamide Derivatives

Compounds with benzimidazole or benzodiazol cores linked via thioacetamide groups, such as those reported in , share structural similarities with the target compound. For example:

  • Compound 2 : N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide
  • Compound 7 : N-(2-chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide

Key Comparisons :

  • Core Heterocycle: The pyrazolo[3,4-d]pyrimidine in the target compound vs. benzimidazole/benzodiazol in analogs. Pyrazolopyrimidines are known for kinase inhibition, while benzimidazoles often exhibit antiparasitic or antiviral activity .
  • Substituent Effects : The 3,5-dimethylphenyl group in both the target compound and Compound 2 suggests a preference for bulky, lipophilic substituents, which may enhance binding affinity to hydrophobic enzyme pockets.
  • Biological Activity : Compounds 2, 3, and 7 were tested for elastase inhibition, highlighting the role of the thioacetamide linkage in modulating enzyme activity. The target compound’s pyrazolopyrimidine core may offer distinct selectivity profiles compared to benzimidazole-based analogs .
Acetamide-Based Pesticides

and list acetamide derivatives like alachlor and pretilachlor , which feature chloro and alkyl/aryl substitutions.

Key Comparisons :

  • Functional Groups : Pesticides often incorporate chloro and alkoxy groups (e.g., alachlor: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), whereas the target compound uses a sulfanyl-heterocyclic system.
  • Physicochemical Properties : The 3,5-dimethylphenyl group in the target compound may reduce water solubility compared to the alkoxy groups in alachlor, impacting bioavailability .
Meta-Substituted Acetamide Crystallography

analyzes N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, revealing that meta-substitution with methyl groups results in two molecules per asymmetric unit, influencing crystal packing.

Key Comparisons :

  • Electron Effects : Strong electron-withdrawing groups (e.g., nitro) in meta positions significantly alter crystal parameters, but methyl groups (electron-donating) may favor denser molecular packing, as seen in .

Biological Activity

N-(3,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanism of action, efficacy in various cancer types, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine scaffold known for its diverse biological activities. The molecular formula is C25H29N7OC_{25}H_{29}N_7O, with a molecular weight of 443.5 g/mol. Its IUPAC name is 4-N-(3,5-dimethylphenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it disrupts the phosphorylation of target proteins essential for cell cycle progression, thereby inducing apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity across various cancer cell lines. For instance:

  • Efficacy against Lung Cancer : In studies involving A549 lung cancer cells, the compound showed an IC50 value of 2.24 µM, significantly lower than the positive control doxorubicin (9.20 µM). Flow cytometric analysis indicated that treatment with this compound induced apoptosis in a concentration-dependent manner .
Cell Line IC50 (µM) Control (Doxorubicin)
A5492.249.20
MCF-71.7442.3
PC-3Not specifiedNot specified

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the pyrazolo[3,4-d]pyrimidine scaffold in maintaining anticancer activity. Modifications to this scaffold often lead to decreased potency . For example:

  • Compound 12b , a derivative designed for EGFR inhibition, exhibited IC50 values of 0.016 µM against wild-type EGFR and demonstrated significant apoptotic induction capabilities .

Case Studies

  • Study on Antitumor Activity : A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives against human hepatoma HepG2 and breast cancer cell line MCF-7. The results indicated that compounds with modifications to the pyrazolo scaffold showed varying degrees of anti-proliferative activity, emphasizing the need for further optimization .
  • Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding modes of these compounds with their protein targets. These studies confirmed that the compounds could effectively inhibit target kinases involved in cancer progression .

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